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Compound of Interest

5-(4-Chlorophenyl)-1H-pyrrolo[2, 3-
Compound Name:
Bjpyridine

Cat. No.: B1427060

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound built upon the 7-
azaindole (1H-pyrrolo[2,3-b]pyridine) framework. This core structure is of immense interest to
the pharmaceutical and materials science sectors due to its unique electronic properties and its
role as a foundational scaffold in numerous biologically active molecules.[1][2] The 7-azaindole
system is a key component in a variety of pharmaceutically important agents, including
antitumor agents, kinase inhibitors, and ligands for various central nervous system receptors.[3]
The specific substitution of a 4-chlorophenyl group at the 5-position of the azaindole ring
endows this molecule with particular characteristics that make it a crucial intermediate in the
synthesis of targeted therapeutics, most notably as a key building block for the BRAF inhibitor
Vemurafenib.[4][5] This guide provides a comprehensive overview of its chemical properties,
synthesis, reactivity, and applications for professionals in drug discovery and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and
biological systems. The key identifiers and physicochemical characteristics of 5-(4-
Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine are summarized below.
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Property Value Source

. 5-(4-Chlorophenyl)-1H-
Systematic Name 7 [6]
pyrrolo[2,3-b]pyridine

Synonyms 5-(4-Chlorophenyl)-7-azaindole  N/A

CAS Number 918516-27-5; 1822833-27-1 51171
Molecular Formula C13HoCIN:2 [41[6]
Molecular Weight 228.68 g/mol [4]
Appearance White to off-white solid (typical)  Supplier Data
Calculated LogP 3.5 [6]

Synthesis and Reactivity: A Modern Approach

The construction of the 5-aryl-7-azaindole scaffold is a critical task in synthetic organic
chemistry. Modern methods have moved away from classical indole syntheses, which are often
inefficient for the electron-deficient pyridine ring system, towards more robust transition-metal-
catalyzed reactions.[8][9][10]

Prevailing Synthetic Strategy: Palladium-Catalyzed
Cross-Coupling

The most prevalent and scalable method for synthesizing 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-
b]pyridine involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura
coupling.[3] This approach offers high yields and excellent functional group tolerance. The
general strategy involves coupling a 5-halo-7-azaindole derivative (e.g., 5-bromo-7-azaindole)
with 4-chlorophenylboronic acid.
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Reactants Reaction Conditions

Solvent
(e.g., Dioxane/Hz0, Toluene, DMF)

Palladium Catalyst Base

5-Bromo-1H-pyrrolo[2,3-b]pyridine —
(e.g., Pd(PPhs)s, Pd(dppf)Cl2) i (e.g., Na2COs, K2COs, Cs2C0s3)

(Protected or Unprotected)

o

’ 4-Chlorophenylboronic Acid

Suzuki-Miyaura
Coupling

5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

Fig 1. Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Synthetic Protocol (Suzuki-Miyaura
Coupling)

Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for
facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The
base is required to activate the boronic acid for transmetalation. A solvent system, often a

mixture of an organic solvent and water, is chosen to ensure solubility of both the organic and
inorganic reagents.

» Reaction Setup: To a degassed solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and 4-
chlorophenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add a base such
as potassium carbonate (3.0 eq).

o Catalyst Addition: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove
oxygen. Add a palladium catalyst, for example, [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.05 eq).

o Heating: Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or
LC-MS. The reaction is typically complete within 4-12 hours.

o Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl
acetate. Wash the organic layer sequentially with water and brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product is then purified by column chromatography on
silica gel to afford the pure 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Chemical Reactivity

The reactivity of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine is governed by the interplay
between the electron-rich pyrrole ring and the electron-deficient pyridine ring.[1][11][12]

o Pyrrole Moiety: The N-H proton is acidic and can be deprotonated with a suitable base for
subsequent N-alkylation or N-arylation. The C2 and C3 positions are susceptible to
electrophilic attack, though this can be less facile than in indole itself due to the electron-
withdrawing effect of the fused pyridine ring.

» Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can be protonated or act
as a ligand for metal coordination.[2] The pyridine ring is generally resistant to electrophilic
substitution but can undergo nucleophilic aromatic substitution, particularly if further
activated. Functionalization of the pyridine ring can also be achieved via N-oxide formation.
[11[11][12]

Fig 2. Key reactivity sites on the molecular scaffold.

Spectral Characterization

Spectroscopic data is essential for the structural confirmation of 5-(4-Chlorophenyl)-1H-
pyrrolo[2,3-b]pyridine. Below are the expected spectral characteristics based on its structure
and data from analogous compounds.[13][14][15]
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Technique Expected Data

o (ppm): ~11.5-12.5 (br s, 1H, N-H), ~8.5-8.7

(m, 1H, Pyridine-H), ~7.3-8.2 (m, remaining Ar-
1H NMR H). The 4-chlorophenyl protons are expected to

appear as two distinct doublets (an AA'BB

system) in the 7.4-7.8 ppm range.

0 (ppm): ~100-150 ppm. Multiple signals in the

aromatic region corresponding to the 11 unique
13C NMR aromatic carbons. The carbon bearing the

chlorine atom will be in the ~130-135 ppm

range.

m/z: 228 (M™*), 230 (M++2, ~33% intensity,

Mass Spec (El
pec (E) characteristic of 35CI/3’Cl isotope pattern).

v (cm~1): ~3400 (N-H stretch), 3100-3000
(Aromatic C-H stretch), 1600-1450 (C=C and
C=N ring stretching), ~830 (para-disubstituted
C-H bend).

IR Spectroscopy

Applications in Drug Discovery and Development

The primary significance of 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine lies in its role as a
key intermediate for synthesizing high-value active pharmaceutical ingredients (APIS).

Vemurafenib Intermediate

This compound is a documented advanced intermediate in the synthesis of Vemurafenib
(PLX4032), a potent and selective inhibitor of the B-Raf enzyme.[4][5] Vemurafenib is an FDA-
approved targeted therapy for treating late-stage melanoma with the BRAF V600E mutation.
The synthesis involves further functionalization of the 7-azaindole core, demonstrating the
compound's utility as a robust platform for building complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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